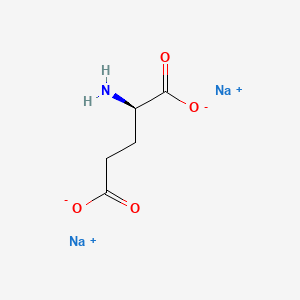

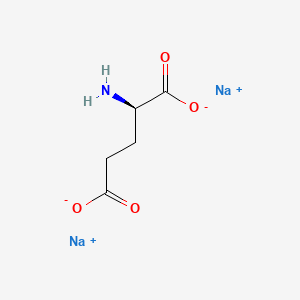

Sodium D-glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium D-glutamate, also known as monosodium glutamate, is the sodium salt of D-glutamic acid. It is widely recognized for its use as a flavor enhancer in the food industry, imparting the umami taste that enhances the savory flavor of foods. This compound is naturally found in various foods, including tomatoes, cheese, and certain seaweeds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through several methods:

Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins with hydrochloric acid to break peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.

Chemical Synthesis: Starting with acrylonitrile, a series of chemical reactions can produce glutamic acid, which is subsequently neutralized with sodium hydroxide.

Bacterial Fermentation: This is the most common industrial method, where bacteria such as Corynebacterium glutamicum ferment carbohydrates to produce glutamic acid, which is then neutralized with sodium hydroxide.

Industrial Production Methods: The industrial production of this compound primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting starch or molasses with specific bacteria, followed by purification and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of vegetable proteins to produce glutamic acid.

Sodium Hydroxide: Used to neutralize glutamic acid to form this compound.

Major Products Formed:

Aplicaciones Científicas De Investigación

Sodium D-glutamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Medicine: Studied for its potential effects on brain function and its role in neurodegenerative diseases.

Industry: Widely used in the food industry as a flavor enhancer and in the production of various food products.

Mecanismo De Acción

Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in neurotransmission by increasing transmembrane calcium and sodium fluxes . Free glutamic acid, which cannot cross the blood-brain barrier in significant quantities, is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparación Con Compuestos Similares

L-glutamic Acid: The L-isomer of glutamic acid, which is also a key neurotransmitter in the central nervous system.

Sodium L-glutamate: The sodium salt of L-glutamic acid, commonly used in the food industry.

Glutamine: An amino acid derived from glutamic acid, involved in various metabolic processes.

Uniqueness: Sodium D-glutamate is unique due to its specific configuration and its widespread use as a flavor enhancer. Its ability to enhance the umami taste sets it apart from other similar compounds .

Propiedades

Número CAS |

32342-59-9 |

|---|---|

Fórmula molecular |

C5H7NNa2O4 |

Peso molecular |

191.09 g/mol |

Nombre IUPAC |

disodium;(2R)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

Clave InChI |

PXEDJBXQKAGXNJ-HWYNEVGZSA-L |

SMILES isomérico |

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |

SMILES canónico |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)